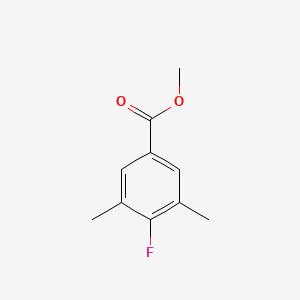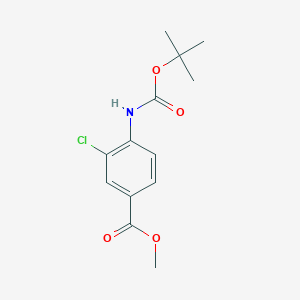
5-Methyl-2-(trifluoromethylthio)chlorobenzene; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(trifluoromethylthio)chlorobenzene (98%) is an organochlorine compound with a unique structure that has been used in a variety of scientific research applications. The compound is often referred to as 5-Methyl-2-(trifluoromethylthio)chlorobenzene, or 5-MTCB for short. The compound is a colorless, volatile liquid with a boiling point of 97 °C and a density of 1.13 g/cm3. It has a flash point of -4 °C and an autoignition temperature of 483 °C. 5-MTCB is soluble in most organic solvents, including methanol, ethanol, and ether.
作用機序
The mechanism of action of 5-Methyl-2-(trifluoromethylthio)chlorobenzene is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows the compound to act as a catalyst in certain reactions and to form complexes with other molecules. In addition, the compound may act as an electron acceptor, allowing it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-(trifluoromethylthio)chlorobenzene are not fully understood. However, it has been shown to have some toxic effects in animals, including liver and kidney damage. In addition, the compound has been shown to have mutagenic and carcinogenic effects in animals, although the exact mechanism of action is not known.
実験室実験の利点と制限
5-Methyl-2-(trifluoromethylthio)chlorobenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is that it is easily synthesized and can be stored for long periods of time. In addition, the compound is relatively stable and has a low volatility, making it ideal for use in laboratory experiments. However, the compound is toxic and should be handled with caution. It should also be used in a well-ventilated area and protective clothing should be worn when handling the compound.
将来の方向性
There are a number of potential future directions for research involving 5-Methyl-2-(trifluoromethylthio)chlorobenzene. One of the main areas of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research is needed to better understand the mechanism of action of the compound and to develop better methods of synthesis. Additionally, future research should focus on the development of new applications for the compound, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, research should focus on developing methods of safely handling and storing the compound in laboratory settings.
合成法
5-Methyl-2-(trifluoromethylthio)chlorobenzene can be synthesized using a variety of methods. One of the most common methods of synthesis is the reaction of 2-chloro-5-methylthiophenol with trifluoromethanesulfonyl chloride in the presence of a base. This reaction results in the formation of 5-Methyl-2-(trifluoromethylthio)chlorobenzene. Other methods of synthesis include the reaction of 2-chloro-5-methylthiophenol with trifluoromethanesulfonyl fluoride, the reaction of 2-chloro-5-methylthiophenol with trifluoromethanesulfonic anhydride, and the reaction of 5-methylthiophenol with trifluoromethanesulfonyl chloride.
科学的研究の応用
5-Methyl-2-(trifluoromethylthio)chlorobenzene has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, 5-MTCB has been used to study the reaction mechanisms of organic compounds and to investigate the properties of organic compounds.
特性
IUPAC Name |
2-chloro-4-methyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUZEKHVDHIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethylthio)chlorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)







![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)



